molecular formula C25H33N3O2 B2676978 4-ethoxy-N-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)benzamide CAS No. 921925-96-4

4-ethoxy-N-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)benzamide

Cat. No. B2676978
CAS RN: 921925-96-4
M. Wt: 407.558
InChI Key: JFGDCOZPGSUMMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-ethoxy-N-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)benzamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known as EPPIN or SPINK13 and is a member of the serine protease inhibitor (serpin) family.

Scientific Research Applications

Synthesis and Evaluation in Drug Development

The chemical compound 4-ethoxy-N-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)benzamide, although not directly identified in the provided studies, is structurally related to various synthesized derivatives evaluated for their potential in drug development. For instance, novel piperidine derivatives have been synthesized and assessed for their anti-acetylcholinesterase activity, where substituting the benzamide with a bulky moiety in the para position significantly increases activity, highlighting the potential of structural analogs in developing antidementia agents (Sugimoto et al., 1990). Similarly, the synthesis of benzodifuranyl derivatives aimed at discovering new anti-inflammatory and analgesic agents demonstrates the broad applicability of benzamide derivatives in medicinal chemistry (Abu‐Hashem et al., 2020).

Antimicrobial and Anti-Fatigue Applications

Research into the antimicrobial activities of new 1,2,4-Triazole derivatives, including benzamide compounds, showcases the potential for developing novel antimicrobials (Bektaş et al., 2007). Additionally, the synthesis of benzamide derivatives like 1-(1,3-benzodioxol-5-ylcarbonyl) piperidine has been explored for their anti-fatigue effects, indicating the versatility of benzamide analogs in enhancing physical endurance (Wu et al., 2014).

Cancer Research and Imaging Studies

In cancer research, sigma receptor scintigraphy using benzamide derivatives has been studied for visualizing primary breast tumors, suggesting a role for similar compounds in diagnostic imaging and potentially in therapeutic targeting (Caveliers et al., 2002). This highlights the compound's potential utility in oncology, both for diagnosis and as a lead compound for developing targeted therapies.

properties

IUPAC Name

4-ethoxy-N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-piperidin-1-ylethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H33N3O2/c1-3-30-22-10-7-19(8-11-22)25(29)26-18-24(28-14-5-4-6-15-28)20-9-12-23-21(17-20)13-16-27(23)2/h7-12,17,24H,3-6,13-16,18H2,1-2H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFGDCOZPGSUMMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NCC(C2=CC3=C(C=C2)N(CC3)C)N4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H33N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-ethoxy-N-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)benzamide

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